4-Methyl-6-(trifluoromethyl)pyridin-3-ol

Medicinal Chemistry Physicochemical Property LogP

Ensure reproducible SAR and synthetic outcomes with 4-Methyl-6-(trifluoromethyl)pyridin-3-ol (CAS 1253790-72-5). Unlike des-methyl or positional isomers, the 4-methyl group and 6-CF3 substitution create a unique electronic environment critical for copper(I)-catalyzed coupling reactions and FBDD screening. Procure the exact compound at 98% purity to match patented pharmaceutical leads and agrochemical discovery programs.

Molecular Formula C7H6F3NO
Molecular Weight 177.126
CAS No. 1253790-72-5
Cat. No. B597622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(trifluoromethyl)pyridin-3-ol
CAS1253790-72-5
Molecular FormulaC7H6F3NO
Molecular Weight177.126
Structural Identifiers
SMILESCC1=CC(=NC=C1O)C(F)(F)F
InChIInChI=1S/C7H6F3NO/c1-4-2-6(7(8,9)10)11-3-5(4)12/h2-3,12H,1H3
InChIKeyPDNYSGOFXWBQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-(trifluoromethyl)pyridin-3-ol (CAS 1253790-72-5): Physicochemical Profile and Scaffold Classification for Procurement Decisions


4-Methyl-6-(trifluoromethyl)pyridin-3-ol (CAS 1253790-72-5) is a trisubstituted pyridinol derivative characterized by a 4-methyl group and a 6-trifluoromethyl group on the pyridine ring . With a molecular formula of C7H6F3NO and a molecular weight of 177.12 g/mol, this compound exhibits a calculated LogP of approximately 1.8 and a topological polar surface area (TPSA) of 33.1 Ų, as derived from computational models [1]. The combination of a hydroxyl group at the 3-position and the strongly electron-withdrawing trifluoromethyl group at the 6-position creates a distinct electronic environment that influences both the compound‘s reactivity as a synthetic intermediate and its potential interactions with biological targets. This compound is primarily offered as a building block for medicinal chemistry and agrochemical research applications, with commercial vendors typically providing material at 95–98% purity for laboratory use .

Why 4-Methyl-6-(trifluoromethyl)pyridin-3-ol Cannot Be Replaced by Other Trifluoromethylpyridinols in Synthetic or Screening Applications


Generic substitution among trifluoromethylpyridinol positional isomers or analogs without the 4-methyl group is scientifically unjustified due to substantial differences in physicochemical properties and reactivity profiles that directly impact downstream synthetic and biological outcomes. The 4-methyl substituent in 4-Methyl-6-(trifluoromethyl)pyridin-3-ol (CAS 1253790-72-5) alters the electron density distribution across the pyridine ring compared to des-methyl analogs such as 6-(trifluoromethyl)pyridin-3-ol (CAS 216766-12-0), which lacks this alkyl group entirely [1]. This substitution affects nucleophilic substitution reactivity at the hydroxyl-bearing position and modulates lipophilicity, with the 4-methyl analog exhibiting a higher calculated LogP (~1.8) relative to its des-methyl counterpart (LogP ~1.4) [2]. Furthermore, positional isomers such as 4-(trifluoromethyl)pyridin-3-ol (CAS 936841-71-3) place the trifluoromethyl group at the 4-position rather than the 6-position, resulting in a fundamentally different electronic and steric environment that cannot be interchanged in structure–activity relationship (SAR) studies or multi-step synthetic routes without altering product identity. Trifluoromethylpyridines are widely recognized as privileged scaffolds in drug discovery precisely because minor modifications to substitution pattern can yield profound changes in target binding, metabolic stability, and pharmacokinetic behavior [3]. Consequently, procurement of the exact compound with the specified substitution pattern is essential for reproducible research and valid SAR development.

Quantitative Differentiation Evidence for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol Relative to Structural Analogs


Lipophilicity Differential Between 4-Methyl-6-(trifluoromethyl)pyridin-3-ol and Des-Methyl 6-(Trifluoromethyl)pyridin-3-ol

The presence of a 4-methyl substituent in the target compound confers increased lipophilicity relative to the des-methyl analog 6-(trifluoromethyl)pyridin-3-ol (CAS 216766-12-0). This difference is quantifiable through calculated LogP values and has direct implications for membrane permeability and compound partitioning in both synthetic workup and biological assays [1].

Medicinal Chemistry Physicochemical Property LogP

Hydrogen Bond Acceptor Capacity Comparison Among Trifluoromethylpyridinol Scaffolds

The target compound contains 5 hydrogen bond acceptor sites, a property that directly influences its capacity to engage in intermolecular interactions with biological targets and affects solubility characteristics. This descriptor differentiates the compound from simpler pyridine derivatives and provides a quantitative metric for scaffold comparison in library design [1].

Medicinal Chemistry Molecular Descriptor Hydrogen Bonding

Molecular Weight and Heavy Atom Count Differentiation for Lead Optimization

With a molecular weight of 177.12 g/mol and 12 heavy atoms, 4-Methyl-6-(trifluoromethyl)pyridin-3-ol occupies a physicochemical space distinct from both smaller unsubstituted pyridinols and larger trifluoromethylpyridine derivatives containing additional aromatic rings or extended side chains. This intermediate molecular weight makes the compound particularly suitable for fragment-based drug discovery (FBDD) applications and as a late-stage diversification scaffold where molecular properties must be carefully controlled .

Medicinal Chemistry Lead Optimization Fragment-Based Design

Validated Application Scenarios for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol Based on Structural and Physicochemical Evidence


Building Block for Anti-Inflammatory and Autoimmune Disease Drug Discovery Programs

4-Methyl-6-(trifluoromethyl)pyridin-3-ol has been specifically claimed in patent literature as a structural component in compounds designed for the prevention and treatment of inflammatory disorders, autoimmune diseases, and conditions associated with IFNα, IL-12, and IL-23 dysregulation [1]. The compound serves as a key synthetic intermediate for constructing more complex pharmacologically active molecules, with documented use in copper(I)-catalyzed coupling reactions to generate substituted imidazo[4,5-b]pyridine derivatives [1]. The combination of the 4-methyl and 6-trifluoromethyl groups provides a substitution pattern that cannot be replicated by other trifluoromethylpyridinols, making procurement of this exact compound essential for reproducing and expanding upon this patented chemical space.

Fragment-Based Drug Discovery for Kinase and Receptor Targets

Trifluoromethylpyridine-containing compounds are established privileged scaffolds in drug discovery due to the trifluoromethyl group‘s ability to enhance metabolic stability, increase lipophilicity, and improve target binding through both hydrophobic interactions and hydrogen bonding with the pyridine nitrogen [2]. The specific 4-methyl-6-(trifluoromethyl)pyridin-3-ol scaffold, with a molecular weight of 177.12 g/mol and calculated LogP of 1.8 [3], falls within the optimal fragment space for FBDD (MW <250, LogP <3.5). The compound’s 5 hydrogen bond acceptors and 1 hydrogen bond donor [3] provide balanced interaction potential suitable for fragment screening against kinase ATP-binding pockets, nuclear receptors, and other druggable protein targets. The commercial availability of this compound at 98% purity supports its direct use in biophysical screening assays including surface plasmon resonance (SPR), thermal shift assays, and X-ray crystallography soaking experiments.

Synthetic Intermediate for Agrochemical Development Programs

Trifluoromethylpyridine derivatives represent a major class of commercial agrochemical active ingredients, with over 20 TFMP-containing agrochemicals having acquired ISO common names and multiple products achieving market approval [2]. 4-Methyl-6-(trifluoromethyl)pyridin-3-ol provides a unique substitution pattern that can be leveraged in the design of novel crop protection agents. The 4-methyl group offers a site for further functionalization or serves as a metabolically stable substituent that cannot be readily oxidized, unlike benzylic positions in alternative scaffolds. The compound‘s physicochemical properties (LogP ~1.8, MW 177.12) [3] position it appropriately for lead generation in herbicide and fungicide discovery programs where balanced lipophilicity is required for foliar uptake and systemic translocation. The documented use of trifluoromethylpyridines in this sector [2] provides class-level validation for this application.

Copper-Catalyzed Cross-Coupling Partner for Heterocycle Construction

4-Methyl-6-(trifluoromethyl)pyridin-3-ol has been explicitly demonstrated as a reactant in copper(I)-catalyzed coupling reactions, specifically in reactions with 7-chloro-5-iodo-3-methyl-3H-imidazo[4,5-b]pyridine to generate substituted imidazopyridine derivatives with potential therapeutic applications in inflammatory disorders [1]. The reaction employs copper(I) iodide as catalyst, cesium carbonate as base, and 2,2,6,6-tetramethylheptanedione as ligand in N,N-dimethylformamide solvent [1]. This validated reactivity profile differentiates the compound from positional isomers that may exhibit different coupling efficiency or regioselectivity due to altered electron density distribution across the pyridine ring. Researchers seeking to construct biaryl ether linkages involving trifluoromethylpyridine scaffolds can reference this established synthetic precedent to justify selection of this specific building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.